(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
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Description
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C₆₈H₁₁₉N₂₁O₂₅S and its molecular weight is 1662.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
CBP501 is a novel calmodulin-modulating peptide . It has a unique, focused activity against molecules that phosphorylate Ser(216) of CDC25C, including MAPKAP-K2, C-Tak1, and CHK1 . These targets play a crucial role in the cell cycle and DNA damage response.
Mode of Action
CBP501 interacts with its targets to modulate their activity. It can abrogate G2 arrest induced by DNA-damaging agents . This interaction leads to increased platinum influx into and cytotoxicity to tumor cells specifically .
Biochemical Pathways
The primary biochemical pathway affected by CBP501 is the cell cycle, specifically the G2 phase. By inhibiting the phosphorylation of CDC25C, CBP501 can prevent the G2 arrest that typically occurs in response to DNA damage . This allows cells to continue to the M phase, making them more susceptible to the effects of DNA-damaging agents .
Result of Action
The result of CBP501’s action is a multimodal anti-tumor effect. It leads to increased cytotoxicity to tumor cells, immunogenic cell death of tumor cells, suppression of M2 macrophage activity, reduced populations of cancer stem cells, and reduced migration/invasion by and epithelial-to-mesenchymal transition (EMT) of tumor cells .
Biochemical Analysis
Biochemical Properties
CBP501 Affinity Peptide Trifluoroacetate interacts with Chk kinase, a type of enzyme involved in cell cycle regulation . This interaction results in the abrogation of G2 arrest induced by DNA-damaging agents . The nature of this interaction is inhibitory, with CBP501 Affinity Peptide Trifluoroacetate acting as a Chk kinase inhibitor .
Cellular Effects
CBP501 Affinity Peptide Trifluoroacetate has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Chk kinase, thereby affecting cell signaling pathways and cellular metabolism . Specifically, it can abrogate G2 arrest, a crucial phase in the cell cycle .
Molecular Mechanism
The molecular mechanism of action of CBP501 Affinity Peptide Trifluoroacetate involves binding interactions with Chk kinase . This binding interaction results in the inhibition of Chk kinase, leading to the abrogation of G2 arrest induced by DNA-damaging agents .
Temporal Effects in Laboratory Settings
It is known that its interaction with Chk kinase can abrogate G2 arrest induced by DNA-damaging agents .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H119N21O25S.C2HF3O2/c1-7-32(4)51(64(110)81-40(19-22-48(94)95)58(104)80-39(18-21-46(72)92)57(103)77-36(15-10-12-24-69)56(102)82-41(67(113)114)20-23-49(96)97)87-59(105)37(16-11-13-25-70)78-55(101)38(17-14-26-76-68(74)75)79-61(107)44(30-91)85-65(111)52(33(5)8-2)89-66(112)53(34(6)9-3)88-63(109)45(31-115)86-60(106)42(28-50(98)99)83-62(108)43(29-90)84-54(100)35(71)27-47(73)93;3-2(4,5)1(6)7/h32-45,51-53,90-91,115H,7-31,69-71H2,1-6H3,(H2,72,92)(H2,73,93)(H,77,103)(H,78,101)(H,79,107)(H,80,104)(H,81,110)(H,82,102)(H,83,108)(H,84,100)(H,85,111)(H,86,106)(H,87,105)(H,88,109)(H,89,112)(H,94,95)(H,96,97)(H,98,99)(H,113,114)(H4,74,75,76);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42?,43-,44-,45-,51-,52-,53-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZISVHOGDVJRX-GZLCIDRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)C(CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H120F3N21O27S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1776.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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